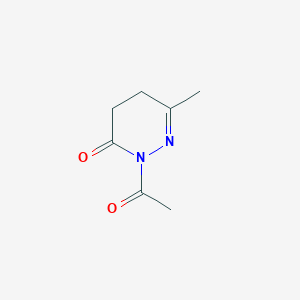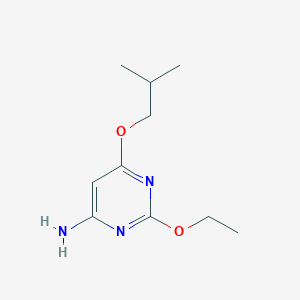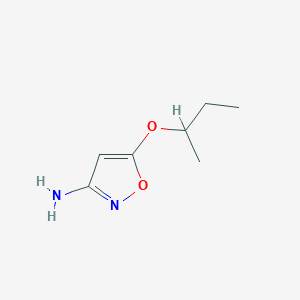
5-(sec-Butoxy)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(sec-Butoxy)isoxazol-3-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(sec-Butoxy)isoxazol-3-amine typically involves the cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . One common method includes the reaction of β-diketohydrazone with appropriate reagents under controlled conditions to form the isoxazole ring .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs metal-catalyzed reactions, such as those using copper (I) or ruthenium (II) as catalysts for (3 + 2) cycloaddition reactions . due to the drawbacks associated with metal-catalyzed reactions, including high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Chemical Reactions Analysis
Types of Reactions
5-(sec-Butoxy)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction reactions involving the isoxazole ring.
Substitution: Substitution reactions with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) acetylides, nitrile oxides, and tert-butyl nitrite . Reaction conditions often involve moderate temperatures and specific catalysts to achieve high yields and selectivity .
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities depending on the substituents .
Scientific Research Applications
5-(sec-Butoxy)isoxazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(sec-Butoxy)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific structure and substituents of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(sec-Butoxy)isoxazol-3-amine include other isoxazole derivatives such as:
Sulfamethoxazole: An antibiotic with a similar isoxazole core.
Muscimol: A psychoactive compound that acts on GABA receptors.
Ibotenic acid: A neurotoxin with an isoxazole structure.
Uniqueness
This compound is unique due to its specific sec-butoxy substituent, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-butan-2-yloxy-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O2/c1-3-5(2)10-7-4-6(8)9-11-7/h4-5H,3H2,1-2H3,(H2,8,9) |
InChI Key |
VEPFFHLTCIFKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=CC(=NO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


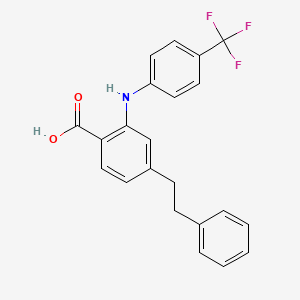
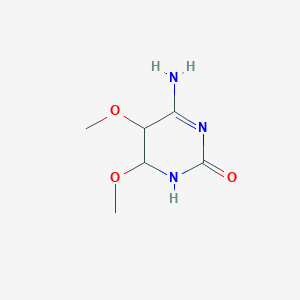
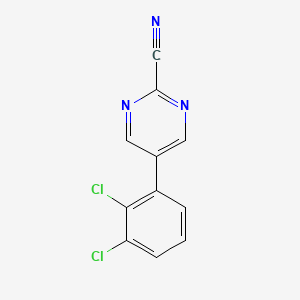
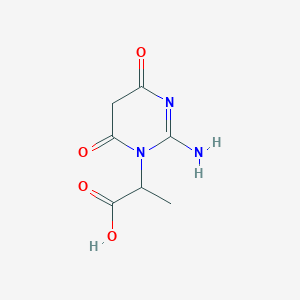
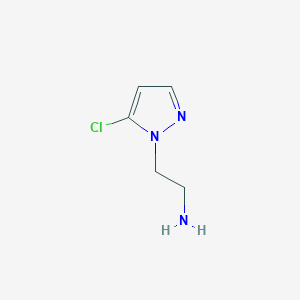
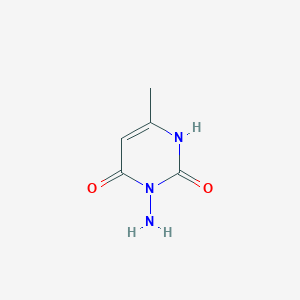

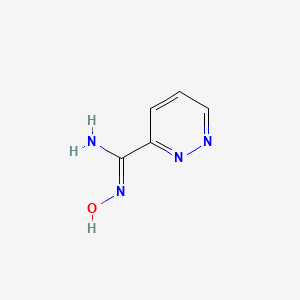
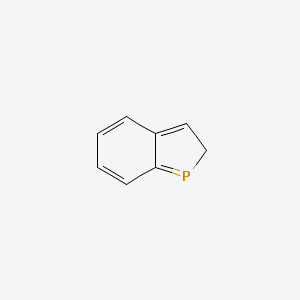
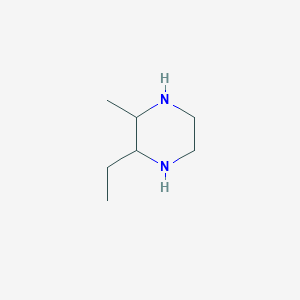
![2-[3-(4-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13105172.png)
